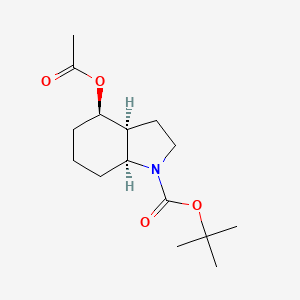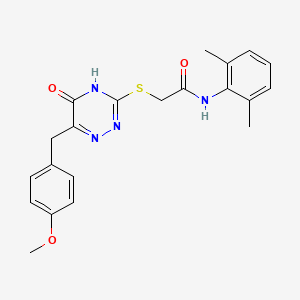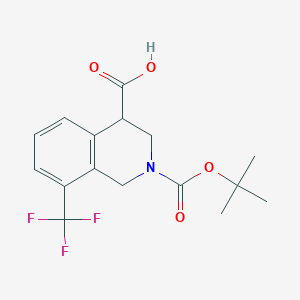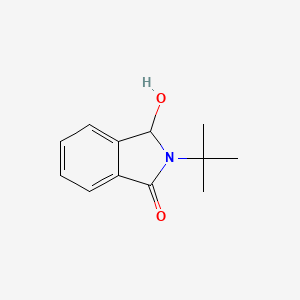![molecular formula C23H15F3O4S B2648752 Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338423-88-4](/img/structure/B2648752.png)
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is an organic compound characterized by its complex molecular structure It features phenyl and trifluoromethyl groups, as well as a benzofuran moiety, contributing to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can be synthesized through multi-step organic reactions. One common method involves the synthesis of the benzofuran core followed by the introduction of the phenyl, trifluoromethyl, and sulfonyl groups. Typical conditions might involve:
Friedel-Crafts acylation to introduce the benzofuran core.
Use of trifluoromethylation agents such as trifluoromethyl iodide under copper catalysis.
Sulfonylation using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing these reactions for higher yields and purities. This often includes:
High-pressure reactors to increase reaction rates.
Continuous flow chemistry to ensure consistent product quality.
Enhanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone can participate in various chemical reactions including:
Oxidation: : Utilizing oxidizing agents such as potassium permanganate to convert susceptible groups to higher oxidation states.
Reduction: : Reducing agents like lithium aluminum hydride can target specific functionalities within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or benzofuran rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenating agents or nucleophiles like sodium amide.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: : Conversion to carboxylic acids or ketones.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Halogenated derivatives or newly substituted benzofurans.
Scientific Research Applications
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is utilized across various research fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Studying its effects on biological systems and potential as a pharmaceutical agent.
Medicine: : Investigating its potential therapeutic properties for various diseases.
Industry: : Used in the development of advanced materials due to its unique structural characteristics.
Mechanism of Action
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It can interact with specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: : Involved in pathways such as signal transduction, cellular metabolism, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Other Compounds
Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone stands out due to its unique trifluoromethyl and sulfonyl groups which impart specific properties like:
Enhanced stability.
Increased lipophilicity.
Unique reactivity.
Similar Compounds
Benzofuran derivatives: : Compounds like 1-benzofuran-2-carboxylic acid.
Trifluoromethylated compounds: : 3-(trifluoromethyl)phenylboronic acid.
Sulfonyl compounds: : Benzene sulfonamide derivatives.
By maintaining this complex structure, this compound offers unique opportunities for both research and industrial applications.
Properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3O4S/c24-23(25,26)16-9-6-10-17(13-16)31(28,29)14-19-18-11-4-5-12-20(18)30-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRLPSFPIUNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
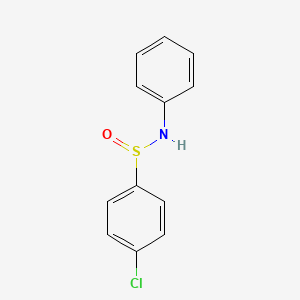
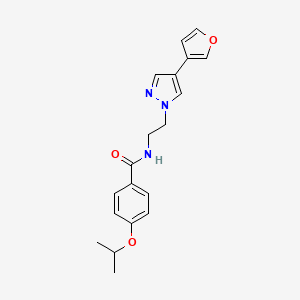
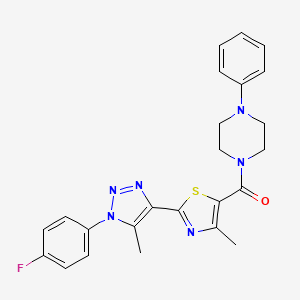
![4-Ethyl-6-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2648676.png)
![[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B2648677.png)
![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide](/img/structure/B2648679.png)
![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)
![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)
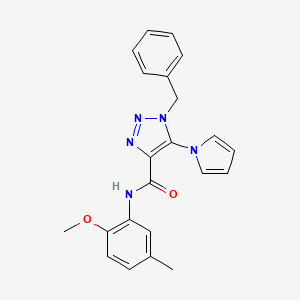
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2648684.png)
